molecular formula C15H19F2NO B2898412 (4,4-Difluoropiperidin-1-yl)-(4-propylphenyl)methanone CAS No. 2326373-44-6

(4,4-Difluoropiperidin-1-yl)-(4-propylphenyl)methanone

Katalognummer B2898412
CAS-Nummer: 2326373-44-6
Molekulargewicht: 267.32
InChI-Schlüssel: DAPPFXPTGWNZDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4,4-Difluoropiperidin-1-yl)-(4-propylphenyl)methanone, also known as 4F-POP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has been gaining popularity in the research community due to its potential applications in the field of neuroscience.

Wirkmechanismus

The mechanism of action of (4,4-Difluoropiperidin-1-yl)-(4-propylphenyl)methanone involves the inhibition of the dopamine transporter (DAT), which leads to an increase in the extracellular levels of dopamine in the brain. This increase in dopamine levels results in the activation of the reward pathway, which leads to feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on the dopamine system. It has been shown to increase the release of dopamine in the brain, which leads to feelings of pleasure and euphoria. Additionally, this compound has been shown to have analgesic properties, which makes it a potential candidate for the treatment of chronic pain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using (4,4-Difluoropiperidin-1-yl)-(4-propylphenyl)methanone in lab experiments is its potency as a dopamine transporter blocker. This makes it a valuable tool for studying the dopamine system and its role in various neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential for abuse. Due to its psychoactive properties, it is important to handle the compound with care and follow proper safety protocols.

Zukünftige Richtungen

There are several future directions for the study of (4,4-Difluoropiperidin-1-yl)-(4-propylphenyl)methanone. One potential direction is the development of new analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound in the treatment of neurological disorders such as Parkinson's disease and ADHD. Finally, more research is needed to fully understand the potential risks associated with the use of this compound, particularly in the context of its potential for abuse.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained popularity in the research community due to its potential applications in the field of neuroscience. It has been shown to act as a potent dopamine transporter blocker, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and ADHD. Additionally, this compound has been shown to have analgesic properties, which makes it a potential candidate for the treatment of chronic pain. However, due to its psychoactive properties, it is important to handle the compound with care and follow proper safety protocols.

Synthesemethoden

The synthesis of (4,4-Difluoropiperidin-1-yl)-(4-propylphenyl)methanone involves the reaction of 4-propylphenylmagnesium bromide with 4,4-difluoropiperidin-1-one in the presence of a palladium catalyst. The resulting product is then purified using chromatography techniques to obtain pure this compound.

Wissenschaftliche Forschungsanwendungen

(4,4-Difluoropiperidin-1-yl)-(4-propylphenyl)methanone has been extensively studied for its potential applications in the field of neuroscience. It has been found to act as a potent dopamine transporter blocker, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Additionally, this compound has been shown to have analgesic properties, which makes it a potential candidate for the treatment of chronic pain.

Eigenschaften

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(4-propylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO/c1-2-3-12-4-6-13(7-5-12)14(19)18-10-8-15(16,17)9-11-18/h4-7H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPPFXPTGWNZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.